molecular formula C17H14N2O3S B2791573 N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 449168-16-5

N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No. B2791573
CAS RN: 449168-16-5
M. Wt: 326.37
InChI Key: VVYNUQINAQXDHY-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities. They are often used in the development of pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and varies based on the specific substituents attached to the benzothiazole core. The structure can be determined using various analytical and spectroscopic techniques .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present. These reactions can include electrophilic substitution, nucleophilic substitution, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. These properties can be determined using various analytical techniques .

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is its selectivity for VGSCs, which makes it a promising drug candidate for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of long-term safety data, which is necessary before this compound can be considered for clinical use.

Future Directions

There are several future directions for the research on N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide. One direction is to investigate the potential therapeutic effects of this compound in other neurological disorders, such as epilepsy and multiple sclerosis. Another direction is to develop more efficient synthesis methods for this compound, which could improve its availability for research and potential clinical use. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in animal models and eventually in humans.

Synthesis Methods

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves the reaction of 6-methyl-2-aminobenzothiazole with 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is purified through column chromatography to obtain this compound in a high yield.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neurobiology, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In neurobiology, this compound has been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability. In pharmacology, this compound has been studied for its potential anti-inflammatory and analgesic effects.

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary widely depending on their specific structure. It’s important to handle these compounds with care and use appropriate safety measures .

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-10-6-7-11-15(8-10)23-17(18-11)19-16(20)14-9-21-12-4-2-3-5-13(12)22-14/h2-8,14H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYNUQINAQXDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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